molecular formula C14H20F6N2O5 B2971930 7-(Oxetan-3-yl)-2,7-diazaspiro[3.5]nonane bis(trifluoroacetic acid) CAS No. 2230800-02-7

7-(Oxetan-3-yl)-2,7-diazaspiro[3.5]nonane bis(trifluoroacetic acid)

Cat. No. B2971930
CAS RN: 2230800-02-7
M. Wt: 410.313
InChI Key: QSYQEZYYBOAYTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-(Oxetan-3-yl)-2,7-diazaspiro[3.5]nonane bis(trifluoroacetic acid)” is a salt with a molecular weight of 354.25 . Its IUPAC name is 1,7-diazaspiro [3.5]nonane bis (2,2,2-trifluoroacetate) .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14N2.2C2HF3O2/c1-4-8-5-2-7(1)3-6-9-7;23-2(4,5)1(6)7/h8-9H,1-6H2;2(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Synthesis of Spirocyclic Oxetanes

This compound is used in the synthesis of spirocyclic oxetanes, including 2-oxa-6-azaspiro [3.3]heptane . These spirocyclic oxetanes are then converted into o-cycloalkylaminoacetanilides for oxidative cyclizations .

Ring-Fused Benzimidazole Production

The expanded spirocyclic oxetane successfully gave the [1,2- a] ring-fused benzimidazole . This process is part of a new synthesis method for 2-oxa-7-azaspiro [3.5]nonane .

Drug Discovery

Spirocyclic oxetanes such as 2-oxa-6-azaspiro [3.3]heptane and 2-oxa-7-azaspiro [3.5]nonane were proposed as valuable structural alternatives to ubiquitous morpholine in medicinal chemistry . They are used in drug discovery projects that demand a substituent that enables higher binding affinities to the NAD (P)H:quinone oxidoreductase 1 (NQO1) active site .

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives

This compound is used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

Suzuki–Miyaura Cross-Coupling Reaction

The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Kinase Inhibitors

New derivatives bearing an oxetane group are used to extend accessible chemical space for further identification of kinase inhibitors . The ability to modulate kinase activity represents an important therapeutic strategy for the treatment of human illnesses .

properties

IUPAC Name

7-(oxetan-3-yl)-2,7-diazaspiro[3.5]nonane;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.2C2HF3O2/c1-3-12(9-5-13-6-9)4-2-10(1)7-11-8-10;2*3-2(4,5)1(6)7/h9,11H,1-8H2;2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYQEZYYBOAYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC2)C3COC3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F6N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Oxetan-3-yl)-2,7-diazaspiro[3.5]nonane bis(trifluoroacetic acid)

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